molecular formula C6H8ClNOS B15239050 (1R)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol

(1R)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol

Cat. No.: B15239050
M. Wt: 177.65 g/mol
InChI Key: GXBHVQUJFRZDTR-YFKPBYRVSA-N
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Description

(1R)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol is an organic compound that features a thiophene ring substituted with a chlorine atom and an aminoethanol side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol typically involves the following steps:

    Thiophene Ring Formation: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated at the 5-position using reagents such as chlorine gas or N-chlorosuccinimide (NCS).

    Aminoethanol Addition: The final step involves the addition of the aminoethanol side chain. This can be achieved through a nucleophilic substitution reaction where the thiophene derivative reacts with an appropriate aminoethanol precursor under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiophene rings are often used as ligands in catalytic reactions.

    Material Science: Thiophene derivatives are used in the synthesis of conductive polymers.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: It may bind to specific receptors in the body, influencing biological pathways.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.

    Diagnostics: May be used in diagnostic assays due to its unique chemical properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Manufacturing: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and influencing cellular pathways. The aminoethanol side chain could facilitate binding to active sites, while the thiophene ring may interact with hydrophobic regions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Amino-1-(5-bromothiophen-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    (1R)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

    Chlorine Substitution: The presence of a chlorine atom may influence the compound’s reactivity and biological activity differently compared to other substituents.

    Aminoethanol Side Chain: This functional group can enhance solubility and facilitate interactions with biological targets.

Properties

Molecular Formula

C6H8ClNOS

Molecular Weight

177.65 g/mol

IUPAC Name

(1R)-2-amino-1-(5-chlorothiophen-3-yl)ethanol

InChI

InChI=1S/C6H8ClNOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m0/s1

InChI Key

GXBHVQUJFRZDTR-YFKPBYRVSA-N

Isomeric SMILES

C1=C(SC=C1[C@H](CN)O)Cl

Canonical SMILES

C1=C(SC=C1C(CN)O)Cl

Origin of Product

United States

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